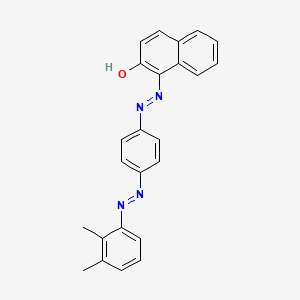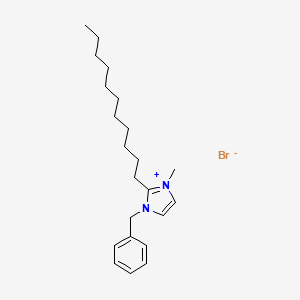
1-Benzyl-3-methyl-2-undecylimidazolium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-2-undecylimidazolium bromide is a compound that belongs to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and industry. The compound has a molecular formula of C22H35N2Br and a molecular weight of 407.431 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Benzyl-3-methyl-2-undecylimidazolium bromide can be synthesized through a series of chemical reactions involving imidazole derivatives. One common method involves the alkylation of 1-benzylimidazole with an alkyl halide, such as 1-bromoundecane, under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-Benzylimidazole and 1-bromoundecane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile.
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-methyl-2-undecylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation and Reduction: The imidazolium ring can undergo oxidation or reduction under specific conditions.
Complex Formation: The compound can form complexes with metal ions, which can be used in catalysis.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium hydroxide or sodium acetate.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Complex Formation: Metal salts like palladium chloride or copper sulfate are used to form complexes with the imidazolium compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 1-Benzyl-3-methyl-2-undecylimidazolium hydroxide or acetate can be formed.
Oxidation Products: Oxidized derivatives of the imidazolium ring.
Complexes: Metal-imidazolium complexes with potential catalytic properties.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-2-undecylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in ionic liquid applications.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in electrochemical applications, such as in the development of batteries and fuel cells.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-2-undecylimidazolium bromide involves its interaction with molecular targets through its imidazolium ring. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function. The bromide ion can also participate in ionic interactions, influencing the compound’s overall activity. The specific pathways and molecular targets depend on the application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-3-methylimidazolium chloride: Similar structure but with a chloride ion instead of bromide.
1-Benzyl-3-methylimidazolium acetate: Contains an acetate ion instead of bromide.
1-Benzyl-3-methylimidazolium hydroxide: Contains a hydroxide ion instead of bromide
Uniqueness
1-Benzyl-3-methyl-2-undecylimidazolium bromide is unique due to its long alkyl chain, which imparts specific properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as in drug delivery and membrane studies .
Eigenschaften
CAS-Nummer |
133-20-0 |
|---|---|
Molekularformel |
C22H35BrN2 |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-2-undecylimidazol-3-ium;bromide |
InChI |
InChI=1S/C22H35N2.BrH/c1-3-4-5-6-7-8-9-10-14-17-22-23(2)18-19-24(22)20-21-15-12-11-13-16-21;/h11-13,15-16,18-19H,3-10,14,17,20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FMZPWWHYVRJVEX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



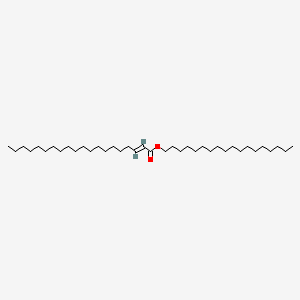

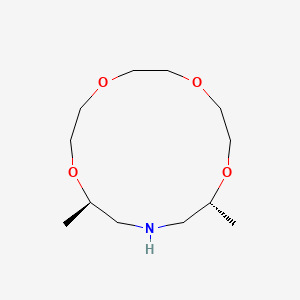
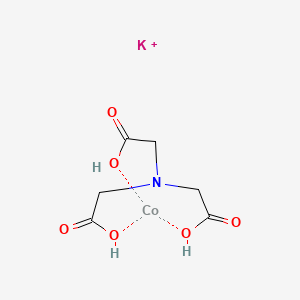
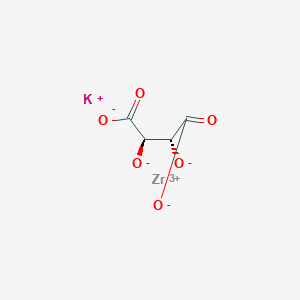
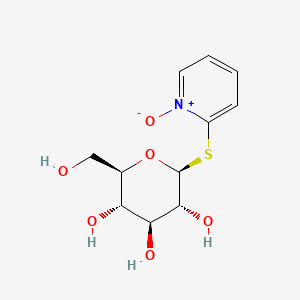
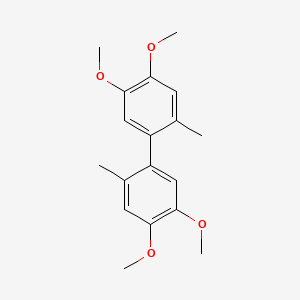
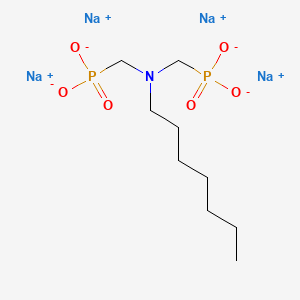
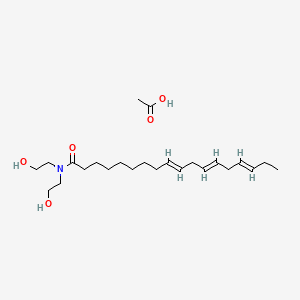

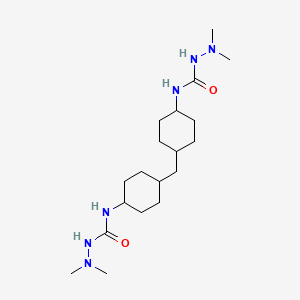
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
